(3-Chloroisoquinolin-7-yl)methanol
Overview
Description
(3-Chloroisoquinolin-7-yl)methanol is a chemical compound belonging to the class of isoquinoline derivatives. It has the molecular formula C10H8ClNO and a molecular weight of 193.63 g/mol . This compound is known for its various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives, including (3-Chloroisoquinolin-7-yl)methanol, has been extensively studied. Traditional methods involve the use of strong acids or bases as catalysts, which can lead to the formation of isomers and side products . More recent methods focus on using milder conditions and environmentally friendly catalysts. For example, the Pomeranz-Fritsch method uses aromatic aldehydes and aminoacetal under acidic conditions to produce isoquinolines . Additionally, click chemistry and ultrasound irradiation have been employed to synthesize 7-chloroquinoline derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters and minimize human error.
Chemical Reactions Analysis
Types of Reactions
(3-Chloroisoquinolin-7-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different isoquinoline derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (3-Chloroisoquinolin-7-yl)carboxylic acid, while substitution reactions can produce various substituted isoquinoline derivatives .
Scientific Research Applications
(3-Chloroisoquinolin-7-yl)methanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (3-Chloroisoquinolin-7-yl)methanol involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines, while its anti-cancer properties are attributed to the induction of apoptosis in cancer cells . The compound’s anti-microbial activity is believed to result from its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-7-methoxyisoquinoline
- 3-Chloroisoquinolin-6-ylboronic acid
- 3-Chloro-1-methoxyisoquinoline
- 3-Chloroisoquinoline-6-carbaldehyde
Uniqueness
(3-Chloroisoquinolin-7-yl)methanol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other similar compounds, it offers a unique combination of anti-inflammatory, anti-cancer, and anti-microbial properties, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
(3-chloroisoquinolin-7-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-10-4-8-2-1-7(6-13)3-9(8)5-12-10/h1-5,13H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOKSEZKMUBNFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC=C2C=C1CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801298676 | |
Record name | 7-Isoquinolinemethanol, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801298676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820687-50-0 | |
Record name | 7-Isoquinolinemethanol, 3-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820687-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Isoquinolinemethanol, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801298676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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